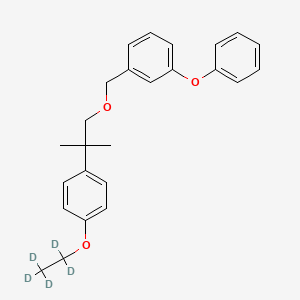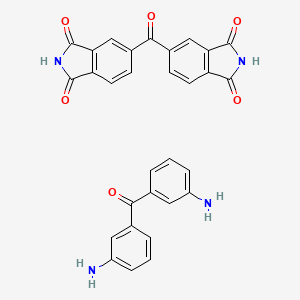
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound that features both aminophenyl and isoindole-dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the aminophenyl groups . The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods include the use of simple heating and relatively quick reactions to achieve high yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to interact with dopamine receptors, potentially modulating their activity . The compound’s structure allows it to form stable interactions with these targets, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Phthalimides: Another class of compounds with similar structural features and applications in pharmaceuticals and materials science.
Uniqueness
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is unique due to the presence of both aminophenyl and isoindole-dione groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler isoindoline-1,3-dione derivatives .
Properties
CAS No. |
51518-44-6 |
|---|---|
Molecular Formula |
C30H20N4O6 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H8N2O5.C13H12N2O/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22;14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-6H,(H,18,21,23)(H,19,22,24);1-8H,14-15H2 |
InChI Key |
CLNYWOAUAVHHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O |
Related CAS |
51518-44-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



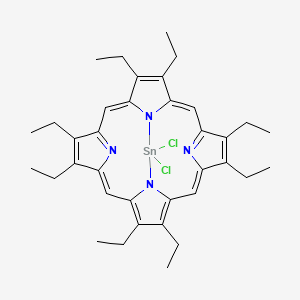
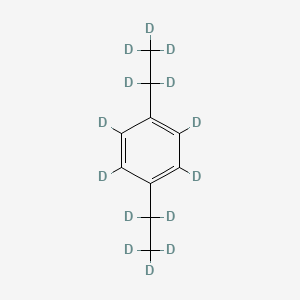
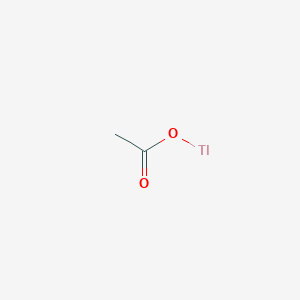

![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)

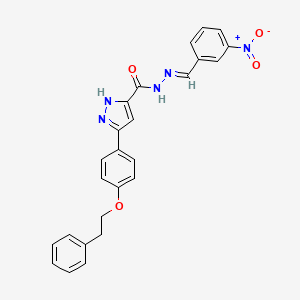
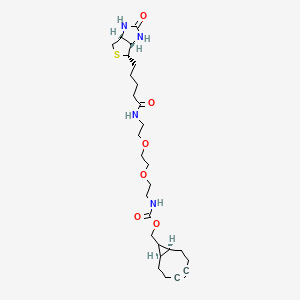
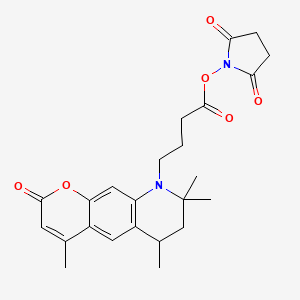
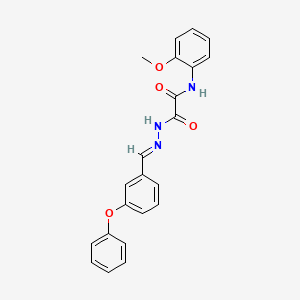
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

